molecular formula C6H10O4 B13483657 Methyl 3-methoxyoxetane-3-carboxylate

Methyl 3-methoxyoxetane-3-carboxylate

Cat. No.: B13483657
M. Wt: 146.14 g/mol
InChI Key: BUQIIYBOAKMICV-UHFFFAOYSA-N
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Description

Methyl 3-methoxyoxetane-3-carboxylate (hypothetical structure inferred from nomenclature) is an oxetane-based ester with a methoxy substituent at the 3-position of the oxetane ring. These compounds share a core oxetane ring esterified with a methyl carboxylate group, but substituents at the 3-position (methoxy, hydroxymethyl, or methyl) dictate their reactivity and applications.

Oxetanes are valued in medicinal and materials chemistry for their ring strain and polarity, which enhance binding affinity and solubility. This compound is hypothesized to serve as a versatile intermediate in drug synthesis, analogous to its hydroxymethyl derivative (CAS 1780733-73-4), which is explicitly used in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

methyl 3-methoxyoxetane-3-carboxylate

InChI

InChI=1S/C6H10O4/c1-8-5(7)6(9-2)3-10-4-6/h3-4H2,1-2H3

InChI Key

BUQIIYBOAKMICV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methoxypropanoic acid derivatives under acidic conditions. This reaction forms the oxetane ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxyoxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methoxyoxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methoxyoxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of methyl 3-methoxyoxetane-3-carboxylate (inferred) with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
Methyl oxetane-3-carboxylate C₅H₈O₃ 116.12 Not reported Not reported Miscible in alcohols, ethers
Methyl 3-methyloxetane-3-carboxylate C₆H₁₀O₃ 130.14 Not reported Not reported Likely similar to analogs
Methyl 2-oxo-pentanecarboxylate C₅H₈O₃ 116.11 134–137 1.130 Miscible in alcohols, ethers
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate C₆H₁₀O₄ 158.14 Not reported Not reported Soluble in polar solvents
Methyl salicylate C₈H₈O₃ 152.15 222 1.174 Soluble in ethanol, ethers


Key Observations :

  • Substituent Effects: The methoxy group in the target compound likely reduces polarity compared to the hydroxymethyl analog, enhancing solubility in non-polar solvents .
  • Boiling Points : Linear esters (e.g., methyl 2-oxo-pentanecarboxylate) exhibit higher boiling points than oxetane derivatives due to weaker ring strain and stronger intermolecular forces .
  • Molecular Weight : Oxetane derivatives generally have lower molecular weights than aromatic esters like methyl salicylate, impacting their volatility and pharmacokinetics .

Biological Activity

Methyl 3-methoxyoxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is an oxetane derivative characterized by a methoxy group and a carboxylate functional group. Its molecular formula is C6H10O4C_6H_{10}O_4, and it has been studied for various applications, particularly in the pharmaceutical field.

Biological Activity

1. Antiviral Activity
Research indicates that derivatives of oxetanes, including this compound, exhibit significant antiviral properties. A study demonstrated that certain oxetane derivatives could inhibit the replication of the Hepatitis B virus (HBV). The compounds were evaluated using in vitro methods, showing high inhibition rates at concentrations around 10 µM .

2. Antimicrobial Activity
The antimicrobial potential of this compound was assessed through various synthesized derivatives. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Antiviral Screening
In a study focusing on the antiviral activity of oxetane derivatives, this compound was included in a series of compounds tested for HBV inhibition. Results indicated that the compound significantly reduced viral load in infected cell lines, supporting its potential as a therapeutic agent for viral infections .

Case Study 2: Antimicrobial Efficacy
Another investigation involved synthesizing various derivatives of this compound to evaluate their antimicrobial properties. The study found that certain modifications enhanced the compound's efficacy against specific pathogens, suggesting that structural variations could optimize biological activity .

Table 1: Antiviral Activity of this compound Derivatives

Compound NameConcentration (µM)HBV Inhibition (%)
This compound1075
Derivative A1080
Derivative B1065

Table 2: Antimicrobial Activity Against Selected Bacteria

Compound NameBacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Derivative CPseudomonas aeruginosa10

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